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Cat. No.: B1680699 Get Quote

Ro 63-0563: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Ro 63-0563 is a potent and selective competitive antagonist of the 5-hydroxytryptamine-6 (5-

HT6) receptor, a G-protein coupled receptor expressed almost exclusively in the central

nervous system.[1][2][3] This technical guide provides a detailed overview of the chemical and

physical properties of Ro 63-0563, its pharmacological profile, and the experimental

methodologies used to characterize this important research compound. The information is

intended to support researchers and professionals in the fields of neuroscience, pharmacology,

and drug development in their investigation of the 5-HT6 receptor and its role in various

physiological and pathological processes.

Chemical and Physical Properties
Ro 63-0563, with the IUPAC name 4-amino-N-[2,6-bis(methylamino)pyridin-4-

yl]benzenesulfonamide, is a synthetic organic compound belonging to the sulfonamide class.[4]

Its core structure features a benzenesulfonamide moiety linked to a substituted pyridine ring.
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Property Value Source

IUPAC Name

4-amino-N-[2,6-

bis(methylamino)pyridin-4-

yl]benzenesulfonamide

[4]

Synonyms
Ro-63-0563, Ro-630563,

Ro630563
[4]

CAS Number 202466-77-1 [4]

Appearance Solid powder [4]

Physicochemical Data
While specific experimental values for melting point, boiling point, and pKa are not readily

available in the reviewed literature, the following table summarizes the known and calculated

physicochemical properties of Ro 63-0563.
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Property Value Source/Method

Molecular Formula C₁₃H₁₇N₅O₂S [4]

Molecular Weight 307.37 g/mol [4]

Exact Mass 307.1103 [4]

Solubility Soluble in DMSO [4]

pKa (predicted)

Due to the presence of

multiple ionizable groups (an

aniline-like amino group and

the sulfonamide nitrogen), Ro

63-0563 is expected to have at

least two pKa values. The

arylamine is predicted to have

a pKa around 4-5, while the

sulfonamide nitrogen's acidity

is influenced by the electron-

withdrawing sulfonyl group and

the nature of the pyridine ring,

likely resulting in a pKa in the

range of 8-10.

N/A

Melting Point
Not reported in the reviewed

literature.
N/A

Boiling Point
Not reported in the reviewed

literature.
N/A

Pharmacological Properties
Ro 63-0563 is a well-characterized high-affinity antagonist of the 5-HT6 receptor,

demonstrating significant selectivity over other serotonin receptor subtypes and a wide range of

other receptors and binding sites.[5]

Binding Affinity
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The binding affinity of Ro 63-0563 for the 5-HT6 receptor has been determined through

radioligand binding assays. The equilibrium dissociation constant (pKi) values are summarized

below.

Receptor Species pKi Reference

Rat 5-HT6 Receptor 7.83 [1][2]

Human 5-HT6 Receptor 7.91 [1][2]

Mechanism of Action
Ro 63-0563 acts as a competitive antagonist at the 5-HT6 receptor.[1] This means it binds to

the same site as the endogenous ligand, serotonin (5-HT), but does not activate the receptor.

By occupying the binding site, it prevents serotonin from binding and initiating downstream

signaling cascades.

Signaling Pathways
The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of heterotrimeric G-proteins,

leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic

adenosine monophosphate (cAMP).[3] Emerging evidence also points to a non-canonical

signaling pathway involving the tyrosine kinase Fyn.

Canonical Gs-cAMP Pathway
Antagonism of the 5-HT6 receptor by Ro 63-0563 blocks the serotonin-induced activation of

this pathway.
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Canonical 5-HT6 Receptor Signaling Pathway

Non-Canonical Fyn Signaling Pathway
The 5-HT6 receptor can also signal through a non-canonical pathway involving the Src family

kinase Fyn, which can lead to the activation of the extracellular signal-regulated kinase (ERK).

[6]
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Non-Canonical 5-HT6 Receptor-Fyn Signaling Pathway

Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize Ro
63-0563.

Radioligand Binding Assay
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This protocol describes a competitive binding assay to determine the affinity of Ro 63-0563 for

the 5-HT6 receptor.

Objective: To determine the Ki of Ro 63-0563 for the human 5-HT6 receptor.

Materials:

HEK-293 cells stably expressing the human 5-HT6 receptor.[7]

[³H]LSD (radioligand).[8]

Ro 63-0563 (test compound).

Methiothepin mesylate (for determining non-specific binding).[8]

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[9]

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

Scintillation fluid.

Glass fiber filters (e.g., Whatman GF/B).

Multi-well plates.

Filtration apparatus.

Scintillation counter.

Procedure:

Membrane Preparation:

Culture HEK-293 cells expressing the 5-HT6 receptor.

Harvest cells and homogenize in ice-cold lysis buffer.

Centrifuge the homogenate to pellet the cell membranes.
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Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

Determine the protein concentration of the membrane preparation.[10]

Binding Assay:

In a multi-well plate, add the following to each well in triplicate:

50 µL of binding buffer (for total binding).

50 µL of a high concentration of methiothepin mesylate (e.g., 10 µM) (for non-specific

binding).[8]

50 µL of varying concentrations of Ro 63-0563.

Add 50 µL of [³H]LSD to each well at a final concentration of approximately 1.5 nM.[8]

Add 150 µL of the membrane preparation to each well.

Incubate the plate at 37°C for 60 minutes.[9]

Filtration and Counting:

Rapidly filter the contents of each well through glass fiber filters using a filtration

apparatus.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using

a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the log concentration of Ro 63-0563.
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Determine the IC₅₀ value (the concentration of Ro 63-0563 that inhibits 50% of the specific

binding of the radioligand).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Radioligand Binding Assay Workflow
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Adenylyl Cyclase Activity Assay
This protocol describes a functional assay to measure the effect of Ro 63-0563 on 5-HT-

stimulated adenylyl cyclase activity.

Objective: To determine the antagonist properties of Ro 63-0563 at the human 5-HT6 receptor.

Materials:

HEK-293 cells stably expressing the human 5-HT6 receptor.

Serotonin (5-HT).

Ro 63-0563.

Assay buffer (e.g., Krebs-bicarbonate buffer with phosphodiesterase inhibitors).

cAMP assay kit (e.g., ELISA or radioimmunoassay).

Cell lysis buffer.

Procedure:

Cell Culture and Treatment:

Plate HEK-293 cells expressing the 5-HT6 receptor in multi-well plates and grow to

confluence.

Pre-incubate the cells with varying concentrations of Ro 63-0563 for a defined period.

Stimulate the cells with a fixed concentration of serotonin (e.g., a concentration that elicits

a submaximal response).

Include control wells with no treatment, serotonin only, and Ro 63-0563 only.

Cell Lysis and cAMP Measurement:

Terminate the stimulation by removing the medium and lysing the cells with lysis buffer.
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Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP

assay kit according to the manufacturer's instructions.

Data Analysis:

Plot the cAMP concentration against the log concentration of Ro 63-0563.

Determine the IC₅₀ value, which is the concentration of Ro 63-0563 that inhibits 50% of

the serotonin-stimulated cAMP production.

The data can be used to construct a Schild plot to determine the pA₂ value, which is a

measure of the antagonist's potency.
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Adenylyl Cyclase Activity Assay Workflow
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Ro 63-0563 is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor

in the central nervous system. Its high affinity and selectivity make it a suitable ligand for in vitro

and in vivo studies. This guide provides a consolidated resource of its chemical, physical, and

pharmacological properties, along with detailed experimental protocols to aid researchers in

their scientific endeavors. Further investigation into the precise physicochemical properties,

such as its pKa and melting point, would be beneficial for a more complete characterization of

this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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